molecular formula C21H21FN2O3 B11333949 N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide

N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B11333949
M. Wt: 368.4 g/mol
InChI Key: PJYMDZANJQMOGU-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Ethoxylation: The quinoline core can be ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Fluorophenol: The ethoxyquinoline derivative can be coupled with 2-fluorophenol using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of Butanamide: The final step involves the formation of the butanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide
  • N-(8-ethoxyquinolin-5-yl)-2-(2-chlorophenoxy)butanamide
  • N-(8-ethoxyquinolin-5-yl)-2-(2-bromophenoxy)butanamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C21H21FN2O3/c1-3-17(27-18-10-6-5-9-15(18)22)21(25)24-16-11-12-19(26-4-2)20-14(16)8-7-13-23-20/h5-13,17H,3-4H2,1-2H3,(H,24,25)

InChI Key

PJYMDZANJQMOGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OCC)OC3=CC=CC=C3F

Origin of Product

United States

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